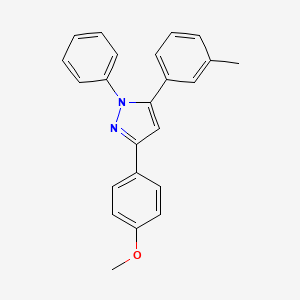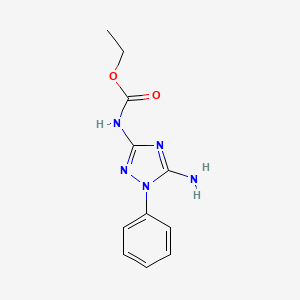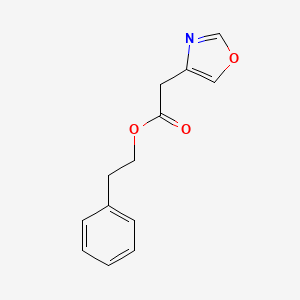![molecular formula C9H5BrF3NOS B15208768 2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)
2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole is a heterocyclic compound that features both bromomethyl and trifluoromethylthio functional groups attached to a benzo[d]oxazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Trifluoromethylation: The trifluoromethylthio group can be involved in radical trifluoromethylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted benzo[d]oxazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the benzo[d]oxazole core .
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Materials Science: Its unique chemical properties make it suitable for use in the development of advanced materials with specific functionalities.
Chemical Biology: The compound can be used as a probe or reagent in chemical biology studies to investigate biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, while the trifluoromethylthio group can participate in various non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole include other benzo[d]oxazole derivatives with different substituents, such as:
- 2-(Bromomethyl)benzo[d]oxazole
- 2-(Trifluoromethylthio)benzo[d]oxazole
- 2-(Chloromethyl)-5-(trifluoromethylthio)benzo[d]oxazole
Uniqueness
This combination allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propiedades
Fórmula molecular |
C9H5BrF3NOS |
|---|---|
Peso molecular |
312.11 g/mol |
Nombre IUPAC |
2-(bromomethyl)-5-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NOS/c10-4-8-14-6-3-5(16-9(11,12)13)1-2-7(6)15-8/h1-3H,4H2 |
Clave InChI |
UVHIXXIVMGOAJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dicyclohexyl((6S,7S,12aR)-12-methoxy-6,7-dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocin-1-yl)phosphine](/img/structure/B15208692.png)
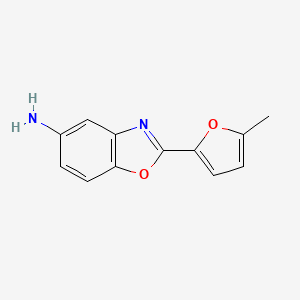
![(1R,2R)-2-[(2,5-Dimethylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15208707.png)
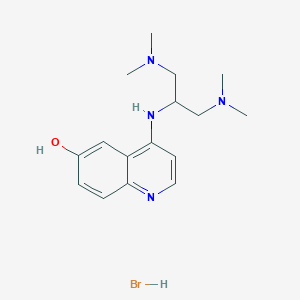

![[(7-Iodo-2-methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15208718.png)
![5(4H)-Oxazolone, 4-[(4-chlorophenyl)methylene]-2-(4-nitrophenyl)-](/img/structure/B15208724.png)
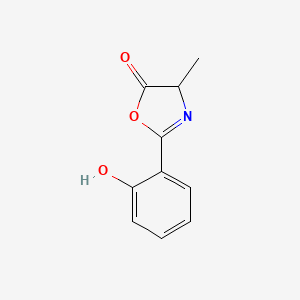
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-fluorobenzamide](/img/structure/B15208746.png)
![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
